1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride
Overview
Description
1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride is a chemical compound with the molecular formula C14H23Cl3N4. It is a derivative of benzoimidazole, a class of compounds known for their diverse biological activities
Scientific Research Applications
1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Benzimidazole and its derivatives have shown promise in various fields of medicinal chemistry. The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Therefore, future research may focus on the development of new synthesis methods and the exploration of the pharmacological potential of benzimidazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride typically involves multiple steps, starting with the formation of the benzoimidazole core. The process may include the following steps:
Formation of the Benzoimidazole Core: This can be achieved by reacting an o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions, where the benzoimidazole core reacts with piperidine derivatives.
Hydrochloride Formation: The final step involves the formation of the trihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the compound, potentially altering its chemical properties and biological effects.
Substitution Reactions: Substitution reactions can introduce different functional groups, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Mechanism of Action
The mechanism by which 1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride is compared with other similar compounds, such as:
2-Methyl-1-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride
1-Methyl-2-piperidin-1-ylmethyl-1H-benzotriazole-5-ylamine trihydrochloride
1-Methyl-2-piperidin-1-ylmethyl-1H-indazole-5-ylamine trihydrochloride
These compounds share structural similarities but may differ in their biological activities and applications
Properties
IUPAC Name |
1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-amine;trihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4.3ClH/c1-17-13-6-5-11(15)9-12(13)16-14(17)10-18-7-3-2-4-8-18;;;/h5-6,9H,2-4,7-8,10,15H2,1H3;3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUHIYVDHSOYHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CN3CCCCC3.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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